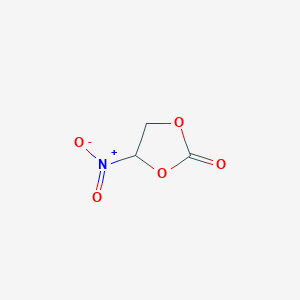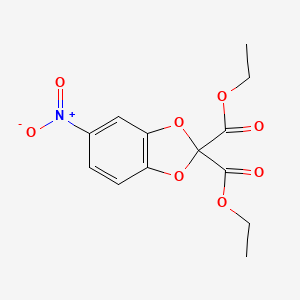![molecular formula C5H9F3OS B14214355 2-[(Trifluoromethyl)sulfanyl]butan-1-ol CAS No. 825628-50-0](/img/structure/B14214355.png)
2-[(Trifluoromethyl)sulfanyl]butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Trifluoromethyl)sulfanyl]butan-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a sulfanyl group, which is further connected to a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of trichloromethanesulfenyl chloride with butanol under oxidative chlorofluorination conditions . The reaction is promoted by triethylborane and typically carried out at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product is achieved through distillation and recrystallization techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: 2-[(Trifluoromethyl)sulfanyl]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The trifluoromethyl group can be reduced under specific conditions to yield different fluorinated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-[(Trifluoromethyl)sulfanyl]butanone.
Reduction: Formation of partially fluorinated butanol derivatives.
Substitution: Formation of various substituted butanol derivatives.
Scientific Research Applications
2-[(Trifluoromethyl)sulfanyl]butan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, enhancing the metabolic stability and bioavailability of pharmaceuticals.
Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of diseases where fluorinated compounds show efficacy.
Mechanism of Action
The mechanism of action of 2-[(Trifluoromethyl)sulfanyl]butan-1-ol involves its interaction with various molecular targets. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can influence the reactivity and binding affinity of the compound. This group can modulate the activity of enzymes and receptors by altering the electronic environment of the active site .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)ethanol
- 2-(Trifluoromethyl)propan-1-ol
- 2-(Trifluoromethyl)butan-1-ol
Comparison: 2-[(Trifluoromethyl)sulfanyl]butan-1-ol is unique due to the presence of both a trifluoromethyl group and a sulfanyl group, which imparts distinct chemical properties compared to other similar compounds. The combination of these groups enhances its lipophilicity and electron-withdrawing capacity, making it a valuable compound in various applications .
Properties
CAS No. |
825628-50-0 |
|---|---|
Molecular Formula |
C5H9F3OS |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
2-(trifluoromethylsulfanyl)butan-1-ol |
InChI |
InChI=1S/C5H9F3OS/c1-2-4(3-9)10-5(6,7)8/h4,9H,2-3H2,1H3 |
InChI Key |
BCCIHSDNTYNLDE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



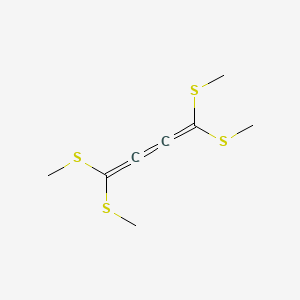
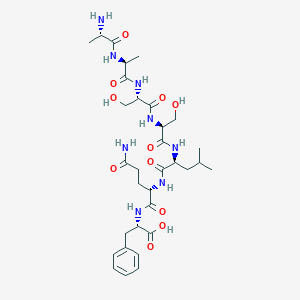
![{[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane](/img/structure/B14214285.png)
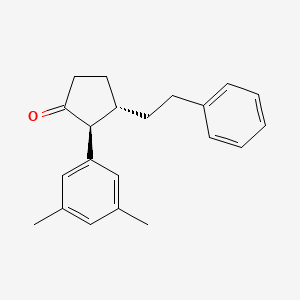
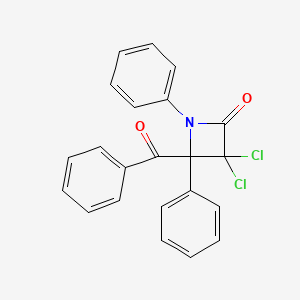
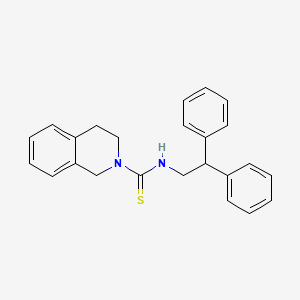
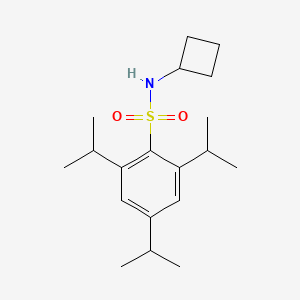
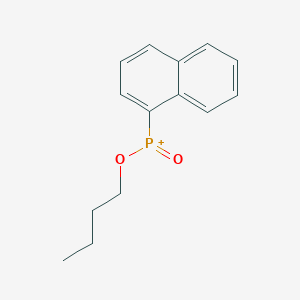

![[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14214354.png)
